N-(2,4-Dinitrophenyl)-L-proline
Overview
Description
N-(2,4-Dinitrophenyl)-L-proline is a chemical compound that belongs to the class of dinitrophenyl derivatives It is characterized by the presence of a 2,4-dinitrophenyl group attached to the nitrogen atom of the amino acid L-proline
Scientific Research Applications
N-(2,4-Dinitrophenyl)-L-proline has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein labeling.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
Target of Action
The primary target of N-(2,4-Dinitrophenyl)-L-proline is the mitochondrial oxidative phosphorylation process . This compound is chemically related to trinitrophenol (picric acid) and is used in biochemical studies of oxidative processes .
Mode of Action
This compound acts as an oxidative phosphorylation uncoupling agent . It interacts with its targets by uncoupling oxidative phosphorylation, leading to a rapid loss of ATP as heat . This uncoupling effect is dose-dependent .
Biochemical Pathways
The compound affects the oxidative phosphorylation pathway in mitochondria . By uncoupling this pathway, it disrupts the normal flow of protons across the mitochondrial membrane, leading to a rapid loss of ATP . The downstream effects of this disruption include increased metabolic rate and heat production .
Pharmacokinetics
Studies on 2,4-dinitrophenol, a related compound, suggest that it exhibits significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney
Result of Action
The primary molecular effect of this compound is the disruption of ATP production through the uncoupling of oxidative phosphorylation . This leads to a rapid loss of ATP, resulting in increased metabolic rate and heat production . The cellular effects include potential toxicity and metabolic stimulation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action as a weight loss agent was noted in the context of the obesity epidemic . Due to its high toxicity and lack of antidotes, its use is highly regulated
Safety and Hazards
The safety data sheet for a related compound, 2,4-Dinitrophenol, indicates that it is a flammable solid and is toxic if swallowed, in contact with skin, or if inhaled . It can cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life . However, the specific safety and hazards information for “N-(2,4-Dinitrophenyl)-L-proline” is not available in the retrieved resources.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dinitrophenyl)-L-proline typically involves the reaction of L-proline with 2,4-dinitrofluorobenzene under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of L-proline attacks the electron-deficient carbon atom of the 2,4-dinitrofluorobenzene, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors, efficient mixing, and temperature control systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dinitrophenyl)-L-proline can undergo various chemical reactions, including:
Oxidation: The nitro groups in the compound can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The dinitrophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions would result in the replacement of the dinitrophenyl group with the nucleophile.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: A related compound used as an uncoupler of oxidative phosphorylation.
2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds.
N-(2,4-Dinitrophenyl)serine: Another amino acid derivative with similar chemical properties .
Uniqueness
N-(2,4-Dinitrophenyl)-L-proline is unique due to its specific structure, which combines the properties of the dinitrophenyl group with the amino acid L-proline
Properties
IUPAC Name |
(2S)-1-(2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O6/c15-11(16)9-2-1-5-12(9)8-4-3-7(13(17)18)6-10(8)14(19)20/h3-4,6,9H,1-2,5H2,(H,15,16)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZXUWLTGGBNHL-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501303696 | |
Record name | 1-(2,4-Dinitrophenyl)-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501303696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1655-55-6 | |
Record name | 1-(2,4-Dinitrophenyl)-L-proline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1655-55-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,4-Dinitrophenyl)-L-proline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001655556 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2,4-Dinitrophenyl)-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501303696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2,4-dinitrophenyl)-L-proline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.222 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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